4-fluoro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
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Description
Scientific Research Applications
Synthesis and Biological Activity
The compound 4-fluoro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide, as part of the benzenesulfonamide family, has been explored for various applications in scientific research. Although direct studies on this specific compound are limited, research on similar benzenesulfonamides provides insights into potential applications, especially in the synthesis of compounds with bioactive properties and their evaluation against diseases.
One study involved the synthesis of benzenesulfonamide derivatives to investigate their cytotoxic and tumor-specific activities, as well as their potential as carbonic anhydrase inhibitors (Gul et al., 2016). These compounds showed interesting cytotoxic activities, crucial for anti-tumor activity studies, and strong inhibition of human cytosolic isoforms hCA I and II, highlighting their potential in cancer research.
Another study focused on the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited promising properties as photosensitizers in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020). This suggests that similar structures, including the compound , could be explored for therapeutic applications.
Anticancer Potential
The anticancer potential of aminothiazole-paeonol derivatives was evaluated, with compounds showing high anticancer activity against various cancer cell lines (Tsai et al., 2016). This indicates the potential for benzenesulfonamide derivatives, including this compound, to serve as lead compounds in developing new anticancer agents.
Crystal Structure Analysis
Research on the crystal structures of similar benzenesulfonamide compounds provides valuable insights into their chemical behavior and potential applications. Studies have focused on analyzing the packing patterns, intermolecular interactions, and crystal architectures to understand better the compounds' properties and potential applications in drug design and development (Suchetan et al., 2015).
Properties
IUPAC Name |
4-fluoro-N-[1-[(4-methoxyphenyl)methyl]-2,5,6-trimethylbenzimidazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3S/c1-15-13-22-24(26-17(3)28(22)14-18-5-9-20(31-4)10-6-18)23(16(15)2)27-32(29,30)21-11-7-19(25)8-12-21/h5-13,27H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPGCWKMLYVXCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)F)N=C(N2CC4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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